2,3-Diethylpyrazine Exhibits Unique Sub-Threshold Synergism in Enhancing Roasted Aroma
In soy sauce aroma type Baijiu, 2,3-diethylpyrazine acts as a 'sub-threshold' compound. Despite being present at concentrations below its individual detection limit, its presence is significantly correlated with the overall roasted aroma perception [1]. This is a synergistic effect not observed for all pyrazines; for instance, 2-ethyl-3,5-dimethylpyrazine had the highest individual Odor Activity Value (OAV) in the same system but did not exhibit the same sub-threshold synergism [2]. This positions 2,3-diethylpyrazine as a specialized tool for enhancing complex flavor matrices rather than a primary character-impact compound.
| Evidence Dimension | Synergistic contribution to aroma at sub-threshold concentrations |
|---|---|
| Target Compound Data | Significantly correlated with roasted aroma (p < 0.05) when present below its individual odor threshold. |
| Comparator Or Baseline | 2-ethyl-3,5-dimethylpyrazine (highest OAV) and other supra-threshold pyrazines did not demonstrate the same sub-threshold synergistic effect. |
| Quantified Difference | Qualitative difference in functional role: 'Modulator/Enhancer' vs 'Primary Contributor'. |
| Conditions | UPLC-MS/MS quantification and descriptive sensory analysis in Soy Sauce Aroma Type Baijiu. |
Why This Matters
Procurement should prioritize 2,3-diethylpyrazine when the objective is to boost background roasted notes or enhance the complexity of existing flavor systems, a function its high-OAV analogs cannot reliably perform.
- [1] Yan, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441. View Source
- [2] Yan, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441. (Specifically, Table 2/3 on OAVs and the abstract conclusion on sub-threshold synergism). View Source
